Enantiomer-Specific Clinical Development: (R)-Scaffold Drives TRPM8 Antagonist PF-05105679
The (R)-enantiomer of this scaffold is the core chiral amine component of PF-05105679, a clinical-stage TRPM8 antagonist. In a randomized controlled human trial, PF-05105679 at 600-900 mg oral doses achieved unbound plasma concentrations exceeding the TRPM8 IC50 (103 nM) and demonstrated cold pressor test efficacy comparable to oxycodone 20 mg at 1.5 hours post-dose [1]. The racemic compound (1049756-46-8) provides the starting material for enantiomeric resolution to access this (R)-scaffold, whereas alternative fluorophenyl ethylamines lacking the N-methyl substitution cannot be similarly elaborated [2].
| Evidence Dimension | Clinical efficacy validation of derived clinical candidate vs. comparator standard |
|---|---|
| Target Compound Data | Derived clinical candidate PF-05105679: TRPM8 IC50 = 103 nM (HEK293 cells expressing hTRPM8); cold pressor test efficacy equivalent to oxycodone 20 mg |
| Comparator Or Baseline | Oxycodone 20 mg (active comparator in cold pressor test) |
| Quantified Difference | Efficacy equivalent at 1.5 h post-dose; unbound plasma Cmax 3× IC50 achieved at 900 mg |
| Conditions | Human randomized controlled trial (NCT01393652); cold pressor test; 600-900 mg oral single dose |
Why This Matters
Demonstrates that the (R)-enantiomer of this specific scaffold has been validated in human clinical trials for cold-related pain, providing a clear translational pathway unavailable to positional isomers or alternative fluorophenyl amines.
- [1] Winchester WJ, et al. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans. J Pharmacol Exp Ther. 2014;351(2):259-269. View Source
- [2] Andrews MD, et al. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Med Chem Lett. 2015;6(4):419-424. View Source
